Phenol, 5-ethenyl-2-nitro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 5-ethenyl-2-nitro- can be synthesized through several methods. One common approach involves the nitration of 5-ethenylphenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products.
Another method involves the nucleophilic aromatic substitution of 5-ethenyl-2-chlorophenol with sodium nitrite in the presence of a copper catalyst . This reaction proceeds via the formation of a diazonium intermediate, which is subsequently replaced by the nitro group.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield . Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-ethenyl-2-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
Phenol, 5-ethenyl-2-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 5-ethenyl-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Phenol, 5-ethenyl-2-nitro- can be compared with other phenolic compounds such as:
Phenol: Lacks the ethenyl and nitro groups, making it less reactive in certain chemical reactions.
2-Nitrophenol: Similar nitro group but lacks the ethenyl group, affecting its chemical properties and reactivity.
5-Ethenylphenol: Contains the ethenyl group but lacks the nitro group, influencing its biological activity and applications.
The presence of both the ethenyl and nitro groups in phenol, 5-ethenyl-2-nitro- makes it unique, providing a combination of reactivity and biological activity that is not found in the individual components .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-ethenyl-2-nitrophenol |
InChI |
InChI=1S/C8H7NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5,10H,1H2 |
InChI Key |
NNGIHPSIRLXGSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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